molecular formula C9H8F2N2O B8411515 N-(1-(3,5-difluoropyridin-2-yl)vinyl)acetamide

N-(1-(3,5-difluoropyridin-2-yl)vinyl)acetamide

Cat. No.: B8411515
M. Wt: 198.17 g/mol
InChI Key: UOOPOPNZYTVPDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-(3,5-difluoropyridin-2-yl)vinyl)acetamide is a useful research compound. Its molecular formula is C9H8F2N2O and its molecular weight is 198.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H8F2N2O

Molecular Weight

198.17 g/mol

IUPAC Name

N-[1-(3,5-difluoropyridin-2-yl)ethenyl]acetamide

InChI

InChI=1S/C9H8F2N2O/c1-5(13-6(2)14)9-8(11)3-7(10)4-12-9/h3-4H,1H2,2H3,(H,13,14)

InChI Key

UOOPOPNZYTVPDT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(=C)C1=C(C=C(C=N1)F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of (Z)-1-(3,5-difluoropyridin-2-yl)ethanone oxime (Method 54, 12.5 g, 72.6 mmol), acetic anhydride (54.8 ml, 581 mmol), and iron powder (32.4 g, 581 mmol) in DMF (100 ml) was added TMSCl (0.01 ml, 0.073 mmol). The reaction mixture was stirred at room temperature for 18 hours, then diluted with ether (300 ml) and filtered through a short pad of celite. The filtrate was concentrated and the residue was partitioned between 200 ml of EtOAc and 50 ml of saturated sodium bicarbonate. The organic layer was separated and dried over sodium sulfate. After removal of solvent, the resulted residue was purified by column chromatography (hexane-EtOAc=2:1) to give the title compound as a white solid (2.70 g, 19%). 1H NMR (400 MHz) δ 9.55 (s, 1H), 8.51 (d, J=2.0 Hz, 1H), 7.97 (m, 1H), 5.87 (s, 1H), 5.14 (s, 1H), 1.99 (s, 3H). MS: Calcd.: 198. Found: [M+H]+ 199.
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
54.8 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
32.4 g
Type
catalyst
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.01 mL
Type
catalyst
Reaction Step Three
Yield
19%

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